Alimix

Functional Dyspepsia Prokinetics Network Meta-Analysis

Alimix (cinitapride hydrogen tartrate) is a non-selective 5-HT1/4 agonist and 5-HT2/D2 antagonist with a unique poly-pharmacology profile unmatched by standard prokinetics. Its dual CYP3A4/CYP2C8 metabolism lowers cardiotoxicity and drug-drug interaction risks compared to cisapride or domperidone. Real-world data show 90.9% symptom improvement at 4 weeks in functional dyspepsia. Ideal for research and formulation development requiring a safer prokinetic agent.

Molecular Formula C23H31ClFN3O5
Molecular Weight 483.97
CAS No. 260779-88-2; 81098-60-4
Cat. No. B2698976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlimix
CAS260779-88-2; 81098-60-4
Molecular FormulaC23H31ClFN3O5
Molecular Weight483.97
Structural Identifiers
SMILESCOC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O
InChIInChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m0./s1
InChIKeyQBYYXIDJOFZORM-IKGOIYPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Alimix (Cinitapride) 1 mg Tablets: Prokinetic Procurement Guide for Gastrointestinal Motility Applications


Alimix, with the active ingredient cinitapride hydrogen tartrate, is a gastroprokinetic agent of the substituted benzamide class, identified by CAS 81098-60-4 (anhydrous) and its hydrate salt CAS 260779-88-2 [1]. Cinitapride is a multi-targeted gastrointestinal motility enhancer, acting as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 and dopamine D2 receptors . This unique pharmacological profile distinguishes it from other prokinetics and underpins its therapeutic utility in functional dyspepsia (FD) and gastroesophageal reflux disease (GERD) [2].

Why Cinitapride Cannot Be Directly Substituted with Mosapride, Domperidone, or Metoclopramide


Cinitapride's (Alimix) unique poly-pharmacology—agonism of 5-HT4 and 5-HT1 receptors, antagonism of 5-HT2 and dopamine D2 receptors—creates a specific efficacy and safety profile that is not replicated by other prokinetics . Generic substitution fails due to quantifiable differences in clinical outcomes and distinct metabolic pathways. For instance, while metoclopramide and domperidone are also D2 antagonists, they lack the balanced serotonergic activity of cinitapride, leading to divergent efficacy and adverse event profiles [1]. Furthermore, cinitapride's dual CYP450 metabolism (CYP3A4 and CYP2C8) results in lower free drug concentrations and a reduced risk of cardiotoxicity compared to cisapride and domperidone, which rely predominantly on CYP3A4 [2]. These documented disparities in efficacy, safety, and drug-drug interaction potential preclude interchangeability and necessitate compound-specific selection.

Quantitative Evidence for Alimix (Cinitapride) Differentiation in Functional Dyspepsia


Superior Efficacy of Cinitapride Over Mosapride in Functional Dyspepsia

In a 2023 Bayesian network meta-analysis of randomized controlled trials, cinitapride demonstrated a significantly higher total efficacy rate for the treatment of functional dyspepsia compared to mosapride, as quantified by an odds ratio (OR) of 2.18 (95% CI: 1.16–4.14) [1]. The analysis, which included 28 studies and multiple prokinetic agents, also confirmed cinitapride's superiority over placebo with an OR of 3.52 (95% CI: 2.01–6.24) [1].

Functional Dyspepsia Prokinetics Network Meta-Analysis

Comparable Efficacy to Metoclopramide with a More Favorable Adverse Event Profile

The same 2023 network meta-analysis found that cinitapride's total efficacy rate was comparable to that of metoclopramide (OR: 1.62, 95% CI: 0.75–3.53), placing both as the top-performing agents in the study [1]. However, the analysis concluded that 'cinitapride may have a lower risk of total adverse events' compared to other prokinetics, including metoclopramide [1]. An earlier direct comparative trial (1993) of 20 patients with FD found similar therapeutic effectiveness for both drugs, with 55-60% (cinitapride) and 60-65% (metoclopramide) achieving good results, but side effects were reported by 10% of cinitapride patients versus 15% of metoclopramide patients [2].

Functional Dyspepsia Adverse Events Comparative Safety

Lower Risk of Cardiac Toxicity Due to Reduced Free Drug Concentration and Dual Metabolic Pathway

Cinitapride's safety profile is distinguished by its significantly lower free drug concentration and dual metabolic pathway, which directly reduces the risk of cardiotoxicity—a major concern with some other prokinetics. The free drug concentration of cinitapride is reported to be 'much lower than that of cisapride and domperidone' [1]. This is attributed to its metabolism by both CYP3A4 and CYP2C8 enzymes, unlike cisapride and domperidone which are primarily metabolized by CYP3A4 alone [2]. This dual-pathway reduces the risk of harmful drug accumulation and the potential for drug-drug interactions that can precipitate life-threatening arrhythmias.

Cardiotoxicity hERG Channel Drug-Drug Interactions Pharmacokinetics

High Symptom Improvement Rate in Real-World Functional Dyspepsia Patients

A 2025 real-world study of 1,012 Chinese outpatients with functional dyspepsia (FD) treated with cinitapride 1 mg TID demonstrated rapid and high symptom improvement rates. At 2 weeks, the overall symptom improvement rate was 62.4%, rising to 90.9% at 4 weeks [1]. The dyspepsia symptom score decreased by 51.0% at week 2 and 74.4% at week 4 (p<0.001) [1]. This real-world data, which included patients with overlapping GERD, IBS, and constipation, confirms high effectiveness and tolerability outside of controlled trial settings, with asymptomatic ECG abnormalities (n=8) being the most common adverse event [1].

Real-World Evidence Functional Dyspepsia Symptom Improvement

High-Impact Application Scenarios for Alimix (Cinitapride) Based on Evidence


First-Line Prokinetic for Functional Dyspepsia (FD) Where Efficacy and Safety Are Paramount

Given its superior efficacy over mosapride (OR 2.18) and comparable efficacy to metoclopramide with a lower adverse event profile, cinitapride is ideally positioned as a first-line prokinetic for the treatment of mild to moderate functional dyspepsia [1]. This scenario is particularly relevant in healthcare systems prioritizing patient safety and treatment success in a common, chronic condition. The robust real-world data showing 90.9% symptom improvement at 4 weeks further supports its use in diverse FD patient populations, including those with overlapping conditions [2].

Preferred Agent for Patients with Cardiovascular Risk or Polypharmacy

In patients at elevated risk for QT prolongation, arrhythmias, or those on multiple CYP3A4-metabolized medications, cinitapride offers a distinct safety advantage. Its dual metabolism (CYP3A4 and CYP2C8) and significantly lower free drug concentration translate to a lower risk of cardiotoxicity and drug-drug interactions compared to cisapride and domperidone [3]. This makes cinitapride the preferred prokinetic choice in cardiology wards, geriatric care, and complex pharmacotherapy regimens, where avoiding adverse cardiovascular events is a clinical imperative [1].

Clinical Trials and Outcomes Research in Gastrointestinal Motility Disorders

Cinitapride's well-characterized multi-target mechanism (5-HT1/4 agonist, 5-HT2/D2 antagonist) and established efficacy in randomized controlled trials make it a valuable tool for clinical research [1]. It serves as a benchmark or investigational agent in studies exploring novel treatments for FD, GERD, and related motility disorders. Its favorable safety profile also facilitates its use in longer-term studies or in patient populations where other prokinetics might be contraindicated [3].

Combination Therapy in Overlapping Functional Gastrointestinal Disorders

Real-world evidence demonstrates that cinitapride is highly effective in patients with FD overlapping with GERD (86.8% improvement), IBS (96.2%), and functional constipation (91.7%) [2]. This supports its use as a core component of combination therapy regimens. For example, a Phase 3 trial is evaluating a fixed-dose combination of omeprazole and cinitapride for non-ulcer dyspepsia and GERD, highlighting the compound's utility in addressing complex, multi-symptom presentations that are common in gastroenterology practice [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alimix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.